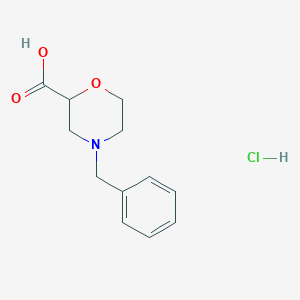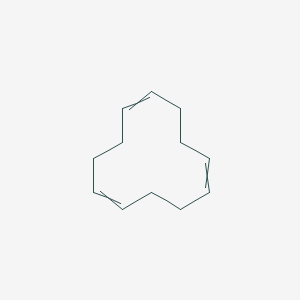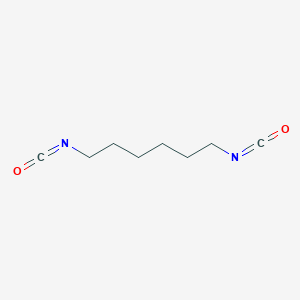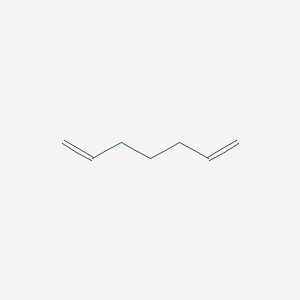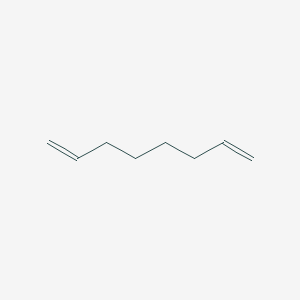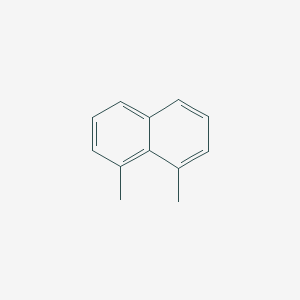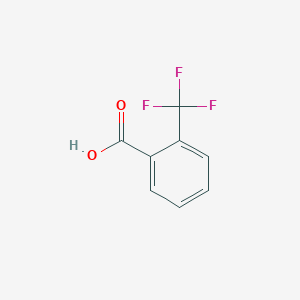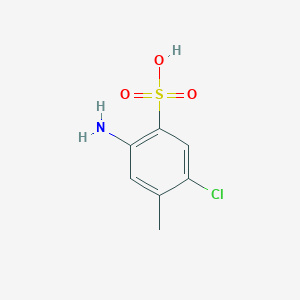
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also known as JNJ-7925476, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin receptor antagonists and has been investigated for its ability to modulate the activity of serotonin receptors in the brain.
Wirkmechanismus
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a selective serotonin receptor antagonist that acts on the 5-HT2A and 5-HT2C receptors. These receptors are involved in the regulation of mood, anxiety, and other behavioral functions. By blocking these receptors, Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- modulates the activity of serotonin in the brain, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that it increases the levels of dopamine and norepinephrine in the prefrontal cortex, which are involved in the regulation of mood and anxiety. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several advantages and limitations for lab experiments. One advantage is its high selectivity for the 5-HT2A and 5-HT2C receptors, which allows for more precise modulation of serotonin activity in the brain. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One direction is the investigation of its potential therapeutic applications in other areas, such as schizophrenia and bipolar disorder. Another direction is the development of more potent and selective serotonin receptor antagonists based on the structure of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. Additionally, further studies are needed to elucidate the precise mechanisms of action of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its effects on other neurotransmitter systems in the brain.
Conclusion
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a selective serotonin receptor antagonist that has been studied for its potential therapeutic applications in depression and anxiety disorders. Its mechanism of action involves the modulation of serotonin activity in the brain through the blocking of the 5-HT2A and 5-HT2C receptors. It has several biochemical and physiological effects, including the increase of dopamine, norepinephrine, and BDNF levels in the brain. Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has advantages and limitations for lab experiments, and there are several future directions for its study, including the investigation of its potential therapeutic applications in other areas and the development of more potent and selective serotonin receptor antagonists.
Wissenschaftliche Forschungsanwendungen
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential therapeutic applications in several areas. One of the main areas of research has been its potential use in the treatment of depression and anxiety disorders. Studies have shown that Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has anxiolytic and antidepressant-like effects in animal models, indicating its potential as a novel therapeutic agent for these disorders.
Eigenschaften
CAS-Nummer |
138112-82-0 |
|---|---|
Produktname |
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- |
Molekularformel |
C17H20ClNO2 |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
4-chloro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C17H20ClNO2/c1-21-15-8-7-13-4-2-5-14(16(13)12-15)9-11-19-17(20)6-3-10-18/h2,4-5,7-8,12H,3,6,9-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
UFSCDJCKUMWYAM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CCCCl)C=C1 |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CCCCl)C=C1 |
Andere CAS-Nummern |
138112-82-0 |
Synonyme |
N-(2-(7-Methoxynaphth-1-yl)ethyl)-4-chlorobutyramide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

